1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile
Description
Properties
IUPAC Name |
1-(2,4-difluorophenyl)cyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N/c14-10-4-5-11(12(15)8-10)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCMAAIIVRTVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile typically involves the reaction of 2,4-difluorobenzonitrile with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction . The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction .
Scientific Research Applications
1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile (CAS 56326-98-8)
- Structure : A single fluorine substituent at the para position of the phenyl ring and a ketone group (4-oxo) on the cyclohexane.
- Molecular Weight : 217.24 g/mol.
- The absence of a second fluorine reduces electron-withdrawing effects compared to the target compound .
1-(4-Bromophenyl)cyclohexane-1-carbonitrile (CAS 626603-27-8)
- Structure : Bromine replaces fluorine at the para position.
- Molecular Weight : ~262.15 g/mol (estimated).
- Key Differences: Bromine’s larger atomic size and polarizability may alter binding interactions in biological systems.
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexane-1-carbonitrile (CAS 1260807-20-2)
Variations in the Cycloalkane Ring
1-(2,4-Difluorophenyl)cyclopentane-1-carbonitrile (CAS 1260758-81-3)
- Structure : Cyclopentane ring instead of cyclohexane.
- Molecular Weight : 207.22 g/mol.
- Key Differences : Smaller ring size reduces steric hindrance and conformational flexibility. Lower molecular weight may improve bioavailability .
1-(2,4-Difluorophenyl)cyclopropane-1-carbonitrile (CAS 1260760-60-8)
Functional Group Additions
4,4-Difluoro-1-(3-fluoro-4-hydroxyphenyl)cyclohexanecarbonitrile
- Structure : Two fluorines on the cyclohexane ring and a hydroxyl group on the phenyl ring.
- Molecular Formula: C₁₃H₁₁F₃NO.
- Additional fluorines modulate electronic properties .
Physical Properties
| Compound Name | Ring Type | Substituents | Molecular Weight (g/mol) | Physical State |
|---|---|---|---|---|
| 1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile | Cyclohexane | 2,4-diF, -CN | 220.23 | Solid/Liquid* |
| 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile | Cyclohexane | 4-F, 4-oxo, -CN | 217.24 | Solid |
| 1-(4-Bromophenyl)cyclohexane-1-carbonitrile | Cyclohexane | 4-Br, -CN | ~262.15 | Solid |
| 1-(2,4-Difluorophenyl)cyclopentane-1-carbonitrile | Cyclopentane | 2,4-diF, -CN | 207.22 | Liquid |
Biological Activity
1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile is a fluorinated organic compound with the molecular formula C₁₃H₁₃F₂N and a molecular weight of 221.25 g/mol. This compound belongs to the family of cyclohexane-1-carbonitriles and features a cyclohexane ring substituted with a 2,4-difluorophenyl group and a carbonitrile functional group. Its unique structure grants it significant potential for various biological applications, particularly in enzyme inhibition and receptor binding studies.
The presence of the nitrile group (C≡N) and the difluorophenyl ring suggests that this molecule may interact with biological targets, potentially modulating various biochemical pathways. The cyclohexane ring provides a rigid scaffold, while the difluorophenyl group enhances binding affinity and improves metabolic properties. These characteristics make it an interesting candidate for further pharmacological exploration.
While specific mechanisms of action for this compound remain largely uncharacterized, preliminary studies indicate its role in enzyme inhibition and receptor interactions. The compound has been investigated for potential therapeutic applications in anti-inflammatory and anticancer treatments, suggesting that it may affect glycolytic pathways or other metabolic processes relevant to cancer biology.
Enzyme Inhibition Studies
The compound's biological activity is primarily linked to its interactions with various enzymes. For instance, compounds with similar structures have shown significant inhibition of hexokinase, an enzyme critical in glycolysis, which is often upregulated in aggressive cancers like glioblastoma multiforme (GBM) . The inhibition of such enzymes could lead to reduced tumor growth and improved therapeutic outcomes.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other fluorinated compounds that have demonstrated potent biological effects.
Case Study: Anticancer Potential
A study focused on the synthesis and evaluation of fluorinated compounds similar to this compound revealed that modifications at specific positions could enhance their ability to inhibit key metabolic enzymes involved in cancer progression. These findings suggest that further exploration of the structural modifications of this compound may yield new anticancer agents with improved efficacy .
Case Study: Enzyme Interaction
Research on enzyme interactions indicates that compounds with similar functionalities can selectively inhibit hexokinase activity under hypoxic conditions typical of tumor microenvironments. This selectivity is crucial for developing targeted therapies that minimize off-target effects while maximizing therapeutic benefits .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile, and how can reaction parameters be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, cyclohexane-1-carbonitrile derivatives are often prepared by reacting fluorinated aryl halides (e.g., 2,4-difluorophenyl precursors) with cyclohexane intermediates under palladium-catalyzed cross-coupling conditions. Key parameters include:
- Catalyst selection : Pd(dppf)Cl₂ or similar catalysts for Suzuki-Miyaura coupling .
- Temperature : Reactions typically proceed at 80–100°C to balance yield and side-product formation .
- Solvent optimization : Acetonitrile (ACN) or dimethylformamide (DMF) enhances solubility and reaction efficiency .
Q. What spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies fluorophenyl substituents (e.g., doublet splitting for fluorine-coupled protons) and cyclohexane ring conformation (axial/equatorial protons).
- X-ray crystallography : Resolves bond angles (e.g., C–C–F ≈ 109.3°) and torsion angles (e.g., F–C–C–N ≈ 120.9°) to confirm stereochemistry .
- FT-IR : CN stretch near 2220 cm⁻¹ and C–F stretches at 1100–1200 cm⁻¹ are diagnostic .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data during structural elucidation?
- Methodology :
- Cross-validation : Combine multiple techniques (e.g., NMR, MS, and XRD) to resolve ambiguities. For example, if NMR suggests axial fluorine but XRD shows equatorial positioning, reevaluate solvent effects or dynamic interconversion .
- DFT calculations : Predict NMR shifts or vibrational spectra using Gaussian or ORCA software to compare with experimental data .
- Variable-temperature NMR : Detect conformational flexibility in cyclohexane rings (e.g., chair vs. boat interconversion) .
Q. What strategies are effective for functionalizing this compound to study structure-activity relationships (SAR)?
- Methodology :
- Derivatization : React the nitrile group with hydrazine to form amidrazones or reduce it to amines using LiAlH₄ .
- Fluorine substitution : Replace fluorine atoms via nucleophilic aromatic substitution (e.g., using NaN₃ or amines) to modify electronic properties .
- Biological testing : Screen derivatives for bioactivity (e.g., antimicrobial assays) and correlate substituent effects with activity .
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
- Methodology :
- Docking studies : Use AutoDock Vina to model binding to biological targets (e.g., enzymes with fluorophilic pockets). The 2,4-difluorophenyl group enhances hydrophobic interactions .
- MD simulations : Analyze stability in lipid bilayers or protein complexes (e.g., GROMACS software) .
- QSAR modeling : Corrogate electronic parameters (Hammett σ constants for fluorine) with observed bioactivity .
Safety and Handling Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
